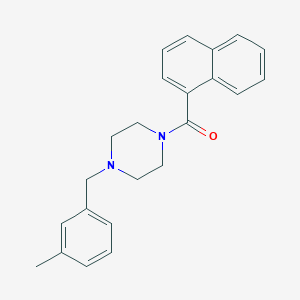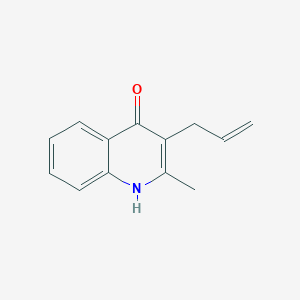![molecular formula C14H12F3N3S B5696750 N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, commonly known as PTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. PTU has been synthesized through different methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
PTU inhibits the activity of thyroid peroxidase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the oxidation of iodide to iodine, which is a key step in the synthesis of thyroid hormones. As a result, PTU reduces the production of thyroid hormones, which leads to a decrease in metabolic rate and energy expenditure.
Biochemical and Physiological Effects
PTU has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of thyroid hormones in the blood, which leads to a decrease in metabolic rate and energy expenditure. PTU has also been found to decrease the levels of reactive oxygen species, which are involved in the development of oxidative stress and inflammation. Additionally, PTU has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
PTU has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. PTU is also readily available and relatively inexpensive. However, PTU has some limitations for lab experiments. It can be toxic at high doses and may interfere with other biological processes. Additionally, PTU has a relatively short half-life, which may limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of PTU. One area of research is the development of new PTU derivatives with improved efficacy and safety profiles. Another area of research is the investigation of the role of PTU in the regulation of energy balance and metabolism. PTU has also been proposed as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the potential applications of PTU in these areas.
Conclusion
In conclusion, PTU is a thiourea derivative that has been widely used in scientific research. It has been synthesized through various methods and has been found to have various biochemical and physiological effects. PTU has been used to study the role of thyroid hormones in the development of the nervous system, as well as their effects on metabolism, growth, and development. PTU has also been found to have anti-inflammatory and antioxidant effects. While PTU has limitations for lab experiments, it has several advantages and potential future directions for research.
Synthesemethoden
PTU can be synthesized through various methods. One of the most common methods involves the reaction of 2-chloromethylpyridine with 3-(trifluoromethyl)aniline in the presence of sodium thiocyanate. The resulting product is then treated with hydrochloric acid to yield PTU. Another method involves the reaction of 2-pyridylmethylamine with 3-(trifluoromethyl)benzoyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to yield PTU.
Wissenschaftliche Forschungsanwendungen
PTU has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of thyroid peroxidase, which is involved in the synthesis of thyroid hormones. PTU has been used to study the role of thyroid hormones in the development of the nervous system, as well as their effects on metabolism, growth, and development. PTU has also been used to study the role of thyroid hormones in the regulation of body temperature and energy balance.
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)10-4-3-6-11(8-10)20-13(21)19-9-12-5-1-2-7-18-12/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQZXCOCGXDMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)
![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)